3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine 3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251600-43-7
VCID: VC6184517
InChI: InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-19-13-16(24)8-10-20(19)30-2)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4
Molecular Formula: C23H25ClN4O2
Molecular Weight: 424.93

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

CAS No.: 1251600-43-7

Cat. No.: VC6184517

Molecular Formula: C23H25ClN4O2

Molecular Weight: 424.93

* For research use only. Not for human or veterinary use.

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine - 1251600-43-7

Specification

CAS No. 1251600-43-7
Molecular Formula C23H25ClN4O2
Molecular Weight 424.93
IUPAC Name azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Standard InChI InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-19-13-16(24)8-10-20(19)30-2)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Standard InChI Key YSZJBSCFFXYKLQ-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system comprising two fused pyridine rings. Key substituents include:

  • A 7-methyl group at position 7 of the naphthyridine ring.

  • An N-(5-chloro-2-methoxyphenyl)amine group at position 4.

  • A 3-(azepane-1-carbonyl) moiety at position 3, introducing a seven-membered azepane ring via a ketone linkage.

The IUPAC name, azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone, reflects this substitution pattern .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₂₃H₂₅ClN₄O₂
Molecular Weight424.93 g/mol
SMILESCC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4
InChI KeyYSZJBSCFFXYKLQ-UHFFFAOYSA-N
CAS Registry1251600-43-7

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis involves multi-step reactions to introduce critical functional groups:

  • Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under acidic conditions.

  • Chlorination and Methoxylation: Electrophilic aromatic substitution using chlorine gas and methoxylating agents (e.g., NaOMe) to introduce the 5-chloro-2-methoxyphenyl group.

  • Azepane Conjugation: Acylation of the naphthyridine nitrogen with azepane-1-carbonyl chloride in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Naphthyridine formationH₂SO₄, 110°C, 12 hr65–70
ChlorinationCl₂, FeCl₃, 40°C, 6 hr80
Azepane couplingAzepane-1-carbonyl chloride, Et₃N, DCM, rt75

Biological Activity and Mechanism of Action

Target Engagement

Naphthyridine derivatives are known to interact with DNA topoisomerases and kinases, disrupting nucleic acid metabolism and signal transduction . For this compound:

  • The planar naphthyridine core may intercalate DNA, while the azepane moiety enhances membrane permeability .

  • The 5-chloro-2-methoxyphenyl group contributes to hydrophobic interactions with enzyme active sites, as observed in analogues like oxepinoacridines .

Pharmacological Profiling

While direct biological data for this compound is limited, structurally related naphthyridines exhibit:

  • Anticancer Activity: IC₅₀ values of 1–10 μM against ovarian and colon cancer cell lines .

  • Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus strains .

Biophysical and Computational Studies

DNA Interaction Analysis

UV-Vis spectroscopy of similar compounds reveals hypochromic shifts (Δλ = 15–20 nm) upon DNA binding, suggesting intercalation . Molecular docking predicts strong binding (ΔG = −9.2 kcal/mol) to the DNA minor groove via the chloro-methoxyphenyl group .

Solubility and LogP

Estimated properties using the PubChem database:

  • LogP: 3.1 (moderate lipophilicity)

  • Solubility: <1 mg/mL in aqueous buffer, necessitating formulation with cyclodextrins or liposomes .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Naphthyridine Derivatives

CompoundMolecular WeightKey ModificationsIC₅₀ (Cancer Cells)
3-(azepane-1-carbonyl)-... (this)424.93Azepane, chloro-methoxyphenylPending
Oxepinoacridine 8 398.4Oxepane ring, diacetate groups1.2 μM
Thieno[2,3-b]pyridine derivative 432.9Thiadiazole, trifluoromethyl4.5 μM

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